1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents to introduce the piperazine and acryloyl groups. One common method involves the nucleophilic substitution reaction where 2-methyl-1,3-thiazole is reacted with piperazine in the presence of a suitable catalyst, followed by the addition of acryloyl chloride to introduce the acryloyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.
Substitution: Reagents like acryloyl chloride and various alkyl halides are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: The compound has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one is compared with other thiazole derivatives, such as 2-methylthiazole, 4-methylthiazole, and thiazolyl-1,2,3-triazolyl compounds. While these compounds share structural similarities, this compound is unique due to its specific functional groups and potential applications. The presence of the piperazine and acryloyl groups contributes to its distinct chemical properties and biological activities.
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Properties
IUPAC Name |
1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-3-12(16)15-6-4-14(5-7-15)9-11-8-13-10(2)17-11/h3,8H,1,4-7,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWARWGGBCNLIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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